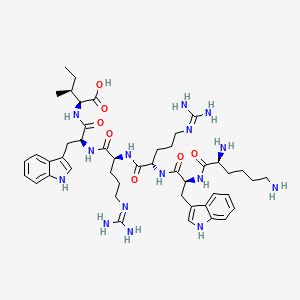![molecular formula C9H13NO B15159611 Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide CAS No. 682747-90-6](/img/structure/B15159611.png)
Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[3300~2,4~]octane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[3.3.0.0~2,4~]octane-3-carboxamide typically involves the formation of a tricyclic skeleton through intramolecular reactions. One common method includes the formation of a C3-C7 bond from appropriate bicyclo[3.3.0]octane derivatives, either through intramolecular C-H carbene insertion or by ketone-to-cyclopentanol photocyclization . The key precursor, dimethyl cis-3-oxobicyclo[3.3.0]octane-1,5-dicarboxylate, can be synthesized through two alternative routes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The high strain energy of the tricyclic skeleton makes it prone to rearrangement reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the reduction of dimethyl cis-3,7-dioxobicyclo[3.3.0]octane-1,5-dicarboxylate under Clemensen-like reaction conditions leads to the formation of dimethyl 3-hydroxytricyclo[3.3.0.0~3,7~]octane-1,5-dicarboxylate .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its unique structure makes it a potential candidate for drug development and other therapeutic applications . Additionally, its high strain energy and propensity for rearrangement reactions make it a valuable compound for studying reaction mechanisms and kinetics.
Wirkmechanismus
The mechanism of action of tricyclo[3.3.0.0~2,4~]octane-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to exert its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide can be compared with other similar compounds, such as tricyclo[3.3.0.0~2,6~]octane and tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid . These compounds share similar tricyclic structures but differ in their specific chemical properties and reactivity.
Similar Compounds
Eigenschaften
CAS-Nummer |
682747-90-6 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
tricyclo[3.3.0.02,4]octane-3-carboxamide |
InChI |
InChI=1S/C9H13NO/c10-9(11)8-6-4-2-1-3-5(4)7(6)8/h4-8H,1-3H2,(H2,10,11) |
InChI-Schlüssel |
TUNBDPCGOGTKRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)C3C2C3C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


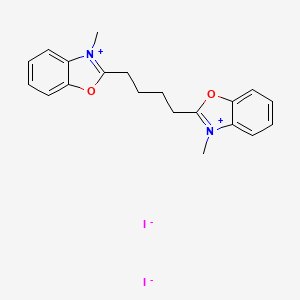
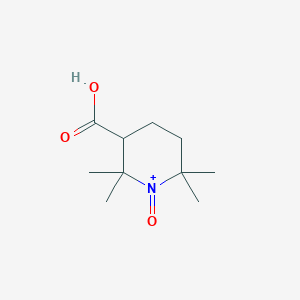
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
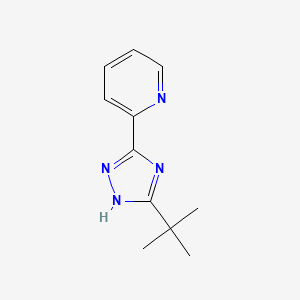
![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)
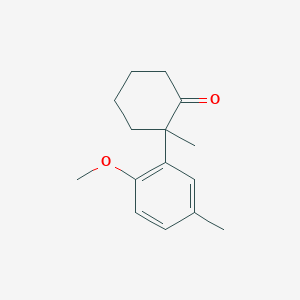
![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)
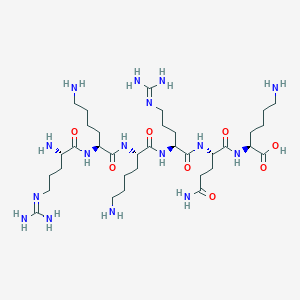
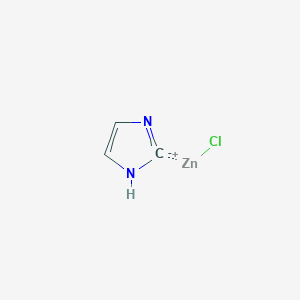
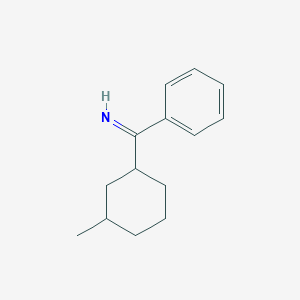
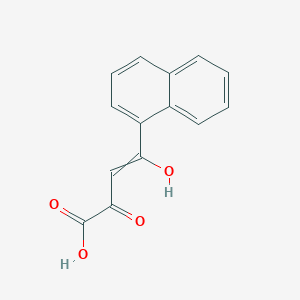
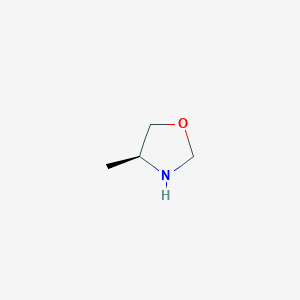
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
